

Application Notes and Protocols for ELOVL6-IN-2 In Vivo Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ELOVL6-IN-2 is a potent and selective inhibitor of Elongase of Very Long Chain Fatty Acids 6 (ELOVL6), an enzyme that plays a crucial role in the elongation of saturated and monounsaturated fatty acids.[1][2] Inhibition of ELOVL6 is a promising therapeutic strategy for metabolic diseases. This document provides detailed application notes and protocols for the in vivo use of **ELOVL6-IN-2**, including recommended solvents, formulation procedures, and administration guidelines based on available data.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C28H23F6N3O4	[1]
Molecular Weight	579.49 g/mol	[1]
Appearance	White to off-white solid	[1]
In Vitro Solubility	DMSO: 100 mg/mL (172.57 mM) (Requires sonication)	[1]



Recommended Solvents and Formulation for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of **ELOVL6-IN-2** in animal studies. Two primary solvent systems are recommended, yielding either a suspension or a clear solution.

Quantitative Data for In Vivo Formulations:

Protocol	Solvent Composition	Final Concentration	Formulation Type	Recommended Administration Route(s)
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.5 mg/mL (4.31 mM)	Suspended Solution	Oral (p.o.), Intraperitoneal (i.p.)
2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.31 mM)	Clear Solution	Oral (p.o.)

Table references:[1]

Experimental Protocols Protocol 1: Preparation of ELOVL6-IN-2 Suspension (2.5 mg/mL)

This protocol is suitable for oral and intraperitoneal administration.

Materials:

- ELOVL6-IN-2
- Dimethyl sulfoxide (DMSO), freshly opened
- Polyethylene glycol 300 (PEG300)



- Tween-80
- Saline (0.9% NaCl in ddH₂O)
- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer
- Ultrasonic bath

Procedure:

- Prepare a stock solution: Dissolve **ELOVL6-IN-2** in DMSO to a concentration of 25 mg/mL. Gentle heating and/or sonication may be required to achieve complete dissolution.[1]
- Add PEG300: In a sterile tube, add 400 μL of PEG300.
- Add DMSO stock: To the PEG300, add 100 μL of the 25 mg/mL ELOVL6-IN-2 stock solution and mix thoroughly by vortexing.[1]
- Add Tween-80: Add 50 μL of Tween-80 to the mixture and vortex until a homogenous solution is formed.[1]
- Add Saline: Add 450 μL of saline to the mixture to reach a final volume of 1 mL.[1]
- Final Mixing: Vortex the final mixture thoroughly. The result will be a suspended solution. If precipitation occurs, sonication can be used to aid in creating a uniform suspension.[1]
- Administration: Use the freshly prepared suspension on the same day for administration.

Protocol 2: Preparation of ELOVL6-IN-2 Clear Solution (≥ 2.5 mg/mL)

This protocol is recommended for oral administration, particularly for studies with a dosing period not exceeding two weeks.[1]



Materials:

- ELOVL6-IN-2
- Dimethyl sulfoxide (DMSO), freshly opened
- Corn Oil
- Sterile microcentrifuge tubes or vials
- Pipettes
- Vortex mixer

Procedure:

- Prepare a stock solution: Dissolve **ELOVL6-IN-2** in DMSO to a concentration of 25 mg/mL.
- Add Corn Oil: In a sterile tube, add 900 μL of corn oil.
- Add DMSO stock: To the corn oil, add 100 μ L of the 25 mg/mL **ELOVL6-IN-2** stock solution. [1]
- Final Mixing: Mix thoroughly by vortexing until a clear solution is obtained.[1]
- Administration: Use the freshly prepared solution for oral administration.

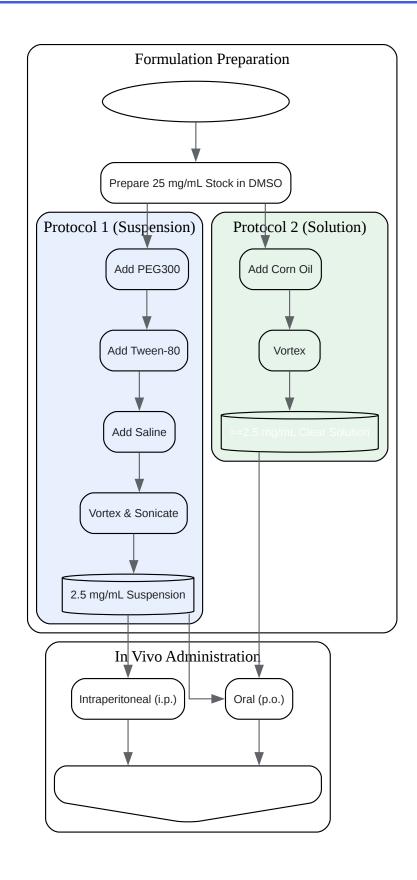
In Vivo Study Example

In studies with male C57BL/6J mice, **ELOVL6-IN-2** has been shown to be orally active.[1][3] Doses ranging from 0.1 to 10 mg/kg have been administered orally (p.o.).[1][3] At these dosages, **ELOVL6-IN-2** demonstrated dose-proportional suppression of the fatty acid elongation index in the liver, high liver penetrability, and sustained plasma exposure.[1][3]

Visualizations

Experimental Workflow for In Vivo Administration



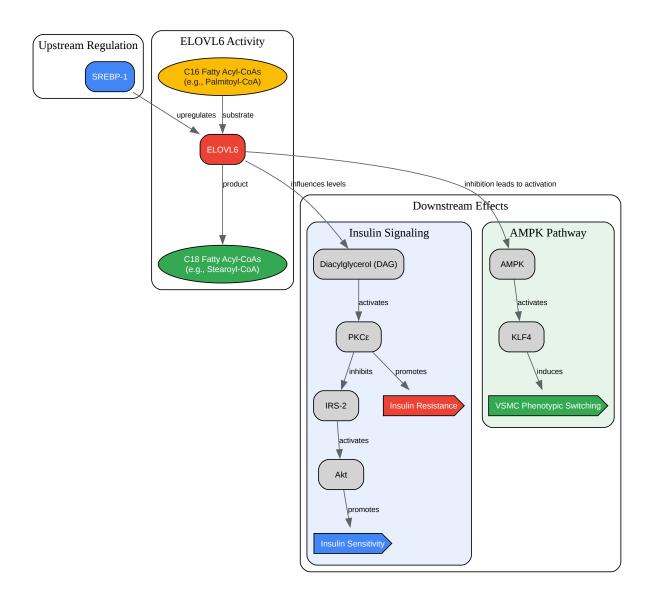


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Caption: Workflow for **ELOVL6-IN-2** in vivo formulation and administration.



ELOVL6 Signaling Pathway



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Caption: Simplified ELOVL6 signaling and its downstream metabolic effects.

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